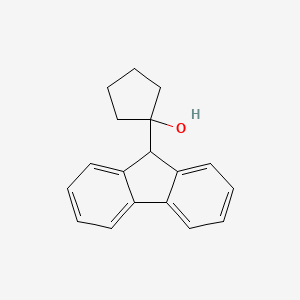

1-(9H-Fluoren-9-yl)cyclopentanol

Description

1-(9H-Fluoren-9-yl)cyclopentanol is a bicyclic organic compound comprising a cyclopentanol backbone substituted with a 9H-fluoren-9-yl group. Cyclopentanol, a five-membered cycloalkanol, is recognized for its applications in perfumes, solvents, and pharmaceuticals due to its hydroxyl group and alicyclic structure . While direct references to this specific compound are absent in the provided evidence, structurally analogous derivatives—such as β-carboline alkaloids with cyclopentanol substituents (e.g., compounds 31 and 32 from Galianthe thalictroides) and fluorene-containing amino acids (e.g., 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino) acids)—suggest synthetic and functional parallels .

Properties

Molecular Formula |

C18H18O |

|---|---|

Molecular Weight |

250.3 g/mol |

IUPAC Name |

1-(9H-fluoren-9-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C18H18O/c19-18(11-5-6-12-18)17-15-9-3-1-7-13(15)14-8-2-4-10-16(14)17/h1-4,7-10,17,19H,5-6,11-12H2 |

InChI Key |

RFPNGVFUICLQLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)cyclopentanol typically involves the reaction of fluorenone with cyclopentylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-yl)cyclopentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The fluorenyl moiety can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorenyl alcohols.

Substitution: Various substituted fluorenyl compounds.

Scientific Research Applications

1-(9H-Fluoren-9-yl)cyclopentanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)cyclopentanol involves its interaction with specific molecular targets. The fluorenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanol group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(9H-Fluoren-9-yl)cyclopentanol with structurally related compounds:

Key Observations:

- Cyclopentanol vs. This compound: The addition of the fluorene group increases molecular weight by ~152 g/mol, introducing aromaticity and steric bulk. This likely reduces solubility in polar solvents compared to cyclopentanol .

- β-Carboline Alkaloids: Compound 31 shares a cyclopentanol core but incorporates a β-carboline system and methoxy group, emphasizing biological activity over material science applications .

- Fluorene Derivatives: Ketone-containing fluorene derivatives (e.g., 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one) exhibit strong optical properties due to extended conjugation, suggesting that this compound may similarly serve in photonic applications .

Physicochemical Properties

- Solubility: Cyclopentanol is water-miscible due to its hydroxyl group, while this compound’s fluorene moiety likely renders it soluble in nonpolar solvents (e.g., DCM, THF) .

- Thermal Stability: Fluorene’s aromatic structure enhances thermal stability compared to cyclopentanol, which has a boiling point of 140–142°C .

- Optical Properties: Fluorene derivatives exhibit high luminescent efficiency; the hydroxyl group in this compound may enable hydrogen bonding, influencing solid-state packing and emission characteristics .

Biological Activity

1-(9H-Fluoren-9-yl)cyclopentanol is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, discussing its chemical properties, synthesis, and associated biological effects based on diverse research findings.

- Molecular Formula : C15H14O

- Molecular Weight : 222.27 g/mol

- CAS Number : Not specified

The structure of this compound includes a fluorenyl group attached to a cyclopentanol moiety, which may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Cyclopentanol Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Substitution Reactions : The fluorenyl group can be introduced via electrophilic substitution methods.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial activity. For instance, derivatives of fluorenyl compounds have shown effectiveness against various bacterial strains, suggesting a potential application in antimicrobial therapies.

Anticancer Activity

Several studies have explored the anticancer properties of fluorenyl derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds that feature similar functional groups have been documented to inhibit cancer cell growth in vitro and in vivo models .

Neuroprotective Effects

There is emerging evidence suggesting that certain fluorenyl compounds may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory pathways, which are critical in neurodegenerative diseases .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several fluorenyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant inhibition zones, demonstrating their potential as antimicrobial agents.

- Anticancer Study : In a comparative study, this compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed IC50 values comparable to known anticancer agents, indicating its potential for further development .

- Neuroprotection Study : A recent investigation into the neuroprotective effects of fluorenyl derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative processes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.